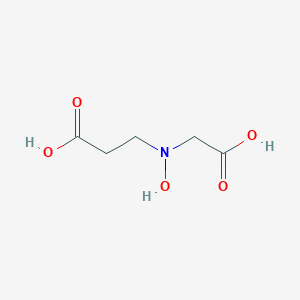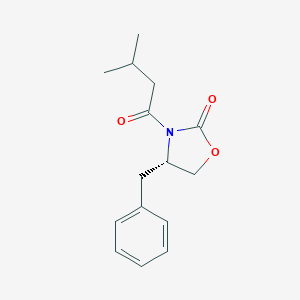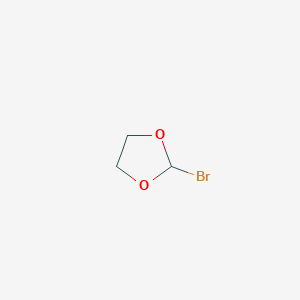
1,2-Dibromethan-d4
Übersicht
Beschreibung
1,2-Dibromo-(1,1,2,2-2H4)ethane, also known as DBE, is a brominated hydrocarbon that has been used in a variety of applications, ranging from industrial to scientific research. DBE is a colorless liquid with a boiling point of 78°C and a molecular weight of 216.9 g/mol. It is a highly volatile, flammable and toxic compound that is known to be carcinogenic and can cause severe skin and eye irritation.
Wissenschaftliche Forschungsanwendungen
NMR-Lösungsmittel
1,2-Dibromethan-d4 ist ein deuteriertes NMR-Lösungsmittel, das in der NMR-basierten Forschung und Analyse nützlich ist . Es bietet ein stabiles und zuverlässiges Medium, um genaue und präzise NMR-Messwerte zu erhalten.
Synthese deuterierter Verbindungen
Es wurde berichtet, dass es durch Reaktion von Acetylen-d2 und Deuterium-Bromid synthetisiert wird . Dies deutet auf seinen potenziellen Einsatz bei der Synthese anderer deuterierter Verbindungen hin.
Landwirtschaft
This compound kann in der Landwirtschaft als Begasungsmittel zur Behandlung von Holz gegen Termiten und Käfer verwendet werden . Dies trägt dazu bei, die Holzqualität zu erhalten und Schäden durch diese Schädlinge zu verhindern.
Bienenstockpflege
Es wird auch zur Bekämpfung von Motten in Bienenstöcken verwendet . Dies trägt dazu bei, die Gesundheit der Bienenpopulation zu erhalten und die Honigproduktion sicherzustellen.
Herstellung von Brandschutzmitteln
This compound wird zur Herstellung von Vinylbromid verwendet, einem Vorläufer für einige Brandschutzmittel . Dies unterstreicht seine Bedeutung bei der Verbesserung von Sicherheitsmaßnahmen in verschiedenen Branchen.
Organische Synthese
This compound wird häufig als Bromquelle in der organischen Synthese verwendet . Es spielt eine entscheidende Rolle bei der Bildung verschiedener organischer Verbindungen.
Kreuzkupplungsreaktionen
1,2-Dibromethan kann verwendet werden, um funktionalisierte Styrole durch Reaktion mit Arylboronsäuren über eine palladiumkatalysierte Kreuzkupplungsreaktion herzustellen . Dies zeigt seine Nützlichkeit bei fortschrittlichen Techniken der organischen Synthese.
α-Acyloxylation von Ketonen
Zusammen mit Kaliumiodid (KI) kann 1,2-Dibromethan zur α-Acyloxylation von Ketonen mit Carbonsäuren verwendet werden, ohne dass Übergangsmetalle und starke Oxidationsmittel eingesetzt werden . Dies stellt sein Potenzial für die Erleichterung umweltfreundlicher chemischer Reaktionen dar.
Safety and Hazards
1,2-Dibromo-(1,1,2,2-2H4)ethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a known carcinogen, with pre-1977 exposure levels ranking it as the most carcinogenic substance on the HERP Index . The effects on people of breathing high levels are not known, but animal studies with short-term exposures to high levels caused depression and collapse, indicating effects on the brain .
Wirkmechanismus
Target of Action
It’s known that the non-deuterated form, 1,2-dibromoethane, has been associated with adverse effects on organs such as the eyes, kidneys, liver, and lungs .
Mode of Action
It’s used in nmr-based research and analyses . It’s also used in the synthesis of other compounds .
Biochemical Pathways
It’s used in the preparation of functionalized styrenes by reacting with arylboronic acids via palladium-catalyzed cross-coupling reaction . It’s also used along with potassium iodide (KI) for α-acyloxylation of ketones with carboxylic acids without the use of transition metals and strong oxidants .
Pharmacokinetics
It’s known to be a liquid at room temperature and is miscible with many organic solvents .
Result of Action
It’s known to be useful in nmr-based research and analyses, and in the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dibromoethane-d4. It’s known to be stable in closed containers . It’s recommended to store it at room temperature away from light and moisture .
Biochemische Analyse
Biochemical Properties
The role of 1,2-Dibromo-(1,1,2,2-2H4)ethane in biochemical reactions is primarily as a brominating agent . It interacts with carbanions, which are negatively charged carbon atoms, and provides bromine atoms for the formation of carbon-bromine bonds .
Molecular Mechanism
In the context of organic synthesis, 1,2-Dibromo-(1,1,2,2-2H4)ethane reacts with magnesium, producing ethylene and magnesium bromide . This reaction exposes a more active portion of the magnesium particle to the substrate .
Eigenschaften
IUPAC Name |
1,2-dibromo-1,1,2,2-tetradeuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAZPARNPHGIKF-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177104 | |
| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22581-63-1 | |
| Record name | Ethane-1,1,2,2-d4, 1,2-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22581-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-[1,1,2,2-2H4]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of synthesizing 1,2-dibromoethane-d4 with high isotopic purity?
A1: High isotopic purity of deuterated compounds like 1,2-dibromoethane-d4 is crucial for several reasons. Primarily, it allows for accurate tracing of isotopic labels in chemical reactions and metabolic studies. For instance, the synthesis of formaldehyde-d2 from 1,2-dibromoethane-d4 helped confirm that the hydrogen atoms forming acetic acid during dialdehyde fission originate from the glycol's hydroxylic groups []. High isotopic purity also minimizes interference in spectroscopic analyses, enabling clearer interpretation of results.
Q2: How is 1,2-dibromoethane-d4 synthesized?
A2: 1,2-dibromoethane-d4 can be synthesized by reacting acetylene-d2 with hydrogen bromide. This reaction proceeds efficiently both thermally and photochemically, yielding the desired product with high deuterium incorporation (99+%) []. The synthesis of acetylene-d2, the precursor for 1,2-dibromoethane-d4, is a separate process, usually involving deuterium exchange reactions.
Q3: Can you elaborate on the use of 1,2-dibromoethane-d4 in understanding molecular dynamics?
A3: 1,2-dibromoethane-d4 serves as a useful solvent in Nuclear Magnetic Resonance (NMR) studies to investigate the molecular dynamics of other molecules. For example, researchers used 1,2-dibromoethane-d4 to study the proton spin-lattice relaxation rate of 1,2-dibromoethane itself []. By analyzing the relaxation rates at different temperatures, they determined the molecular reorientation time and activation energies for intra- and intermolecular relaxation processes. This information provides insights into the rotational dynamics and interactions of 1,2-dibromoethane molecules in solution.
Q4: Are there alternative synthesis routes for deuterated ethylenediamine compounds?
A4: Yes, besides using 1,2-dibromoethane-d4 as a precursor, researchers have developed an alternative synthesis route for a deuterated ethylenediamine derivative, specifically N1-tritylethane-1,1,2,2-d4-1,2-diamine. This method utilizes ethylene oxide-d4 as the starting material and proceeds through a three-step synthesis with a combined yield of 68-76% []. This alternative route offers another approach for accessing specifically deuterated ethylenediamine building blocks for various research applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)



